![molecular formula C15H24ClNO B2543564 3-[(3-苯基丙氧基)甲基]哌啶盐酸盐 CAS No. 1050509-62-0](/img/structure/B2543564.png)

3-[(3-苯基丙氧基)甲基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

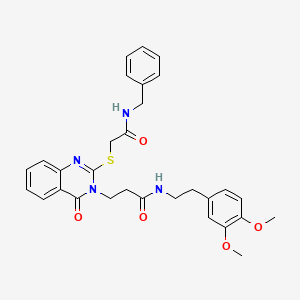

The synthesis of piperidine derivatives can involve several strategies, including cyclization reactions, Mannich reactions, and Michael additions. For instance, the synthesis of piperidine derivatives through the cyclization of acetylenic sulfones with beta and gamma-chloroamines is described, leading to various substituted piperidines . Another approach involves the Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to produce novel piperazine derivatives . These methods highlight the versatility of synthetic routes available for constructing the piperidine core and its derivatives.

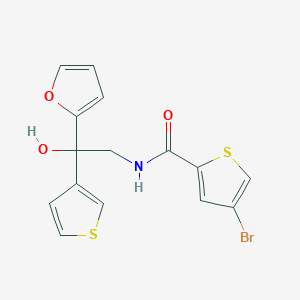

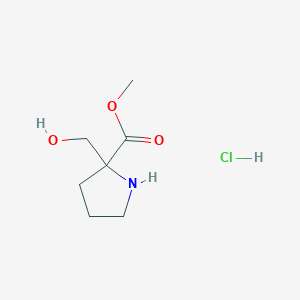

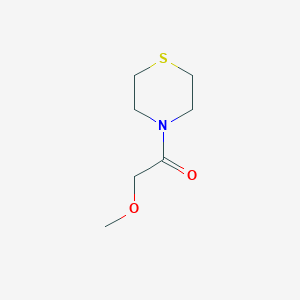

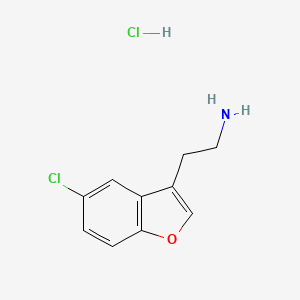

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the absolute configuration of a piperidine derivative was determined by X-ray crystallography of its hydrobromide salt . Additionally, DFT calculations and Hirshfeld surface analysis have been used to study the molecular geometry and intermolecular interactions of piperidine derivatives . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules and their potential interactions in the solid state.

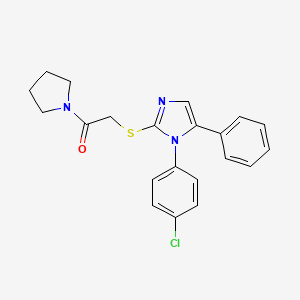

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including reductions, substitutions, and transformations that lead to the formation of new compounds with potential pharmacological activities. For instance, the reduction of indolizidine derivatives led to the synthesis of several dendrobatid alkaloids . The chemical reactivity of the piperidine ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the presence of electron-withdrawing or electron-donating groups can impact the acidity or basicity of the piperidine nitrogen, which in turn can affect the compound's reactivity and interaction with biological targets .

科学研究应用

化学性质和合成

3-[(3-苯基丙氧基)甲基]哌啶盐酸盐是一类表现出多种药理效应的化合物之一。相关哌啶衍生物的合成和化学性质已有详细记录。例如,一项研究详细描述了通过α-苯基-β-哌啶基-4-取代丙酮与格氏试剂在醚中反应合成一系列1-(4-取代苯基)-1-烷基(芳基)-2-苯基-3-哌啶丙醇的过程。这些氨基丙醇的盐酸盐呈白色结晶物质,已被研究其抗菌和抗氧化性能。一些合成的盐酸盐表现出中等抗菌活性和高抗氧化活性,表明它们具有药用潜力(Gasparyan et al., 2011)。

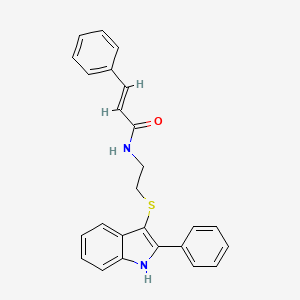

生物学和药理效应

已合成和评估了各种哌啶衍生物的生物活性。例如,一些1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-噁唑-4-基]甲基}-4-甲基哌嗪衍生物在临床前试验中表现出显著的抗抑郁和抗焦虑活性。这些化合物减少了不动时间并显示出显著的抗焦虑活性,突显了它们作为情绪障碍治疗剂的潜力(Kumar et al., 2017)。

分子结构和相互作用

已深入探讨了相关哌啶化合物的分子结构和相互作用。例如,报道了(E)-甲基-3-(2-羟基苯基)-2-(哌啶-1-羰基)丙烯酸酯的晶体和分子结构,展示了晶格中由C-H...π和C-H...O相互作用维持的氢键二聚体的形成。这种详细的结构分析提供了对这些化合物的分子行为的洞察,这对于理解它们与生物靶标的相互作用至关重要(Khan et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

3-(3-phenylpropoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-2-6-14(7-3-1)9-5-11-17-13-15-8-4-10-16-12-15;/h1-3,6-7,15-16H,4-5,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQIKBLVJTDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCCCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)

![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)

![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)